molecular formula C7H7ClO3S2 B8475684 4-Chloro-3-methylsulfanyl-benzenesulfonic acid

4-Chloro-3-methylsulfanyl-benzenesulfonic acid

Cat. No. B8475684
M. Wt: 238.7 g/mol
InChI Key: FMKDVODBEBXRAG-UHFFFAOYSA-N
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Patent
US07550629B2

Procedure details

To a mixture of 4-chloro-3-methylsulfanyl-benzenesulfonic acid (24 mmol) in anhydrous toluene (100 mL) at 0° C. was added thionyl chloride (2.62 mL, 36 mmol). The ice bath was removed and the reaction heated to 85° C. for 5 h, then 70° C. for 18 h. Unreacted starting material was still present by LC-MS and thionyl chloride (5 mL) was added and the reaction stirred for 18 hours at 70° C. The solvent was removed to give a black oil (470 mg, 8%) that was used as is in the next reaction.
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two
Name
Yield
8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](O)(=[O:10])=[O:9])=[CH:4][C:3]=1[S:12][CH3:13].S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([Cl:16])(=[O:10])=[O:9])=[CH:4][C:3]=1[S:12][CH3:13]

Inputs

Step One
Name
Quantity
24 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)O)SC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.62 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 18 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 7.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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